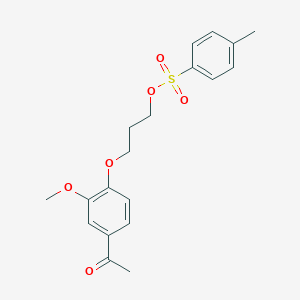

3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate

説明

特性

IUPAC Name |

3-(4-acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6S/c1-14-5-8-17(9-6-14)26(21,22)25-12-4-11-24-18-10-7-16(15(2)20)13-19(18)23-3/h5-10,13H,4,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJIUQGPCMDQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCCOC2=C(C=C(C=C2)C(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate, commonly referred to as a derivative of iloperidone, has garnered attention in pharmacological research due to its potential biological activities. This compound is noted for its structural features that suggest interactions with various biological targets, particularly in neuropharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C19H22O6S, with a molecular weight of approximately 378.45 g/mol. The structure consists of an aromatic sulfonate group, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate exhibits several biological activities, particularly in the context of neuropharmacology and receptor modulation.

1. Dopamine Receptor Interaction

Studies have shown that related compounds can act as selective dopamine receptor modulators. For instance, iloperidone, a parent compound, has been characterized as a D2 and D3 dopamine receptor antagonist. This suggests that derivatives like 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate may also interact with these receptors, potentially influencing dopaminergic signaling pathways .

2. Neuroprotective Effects

Preliminary studies suggest that compounds similar to this sulfonate may offer neuroprotective benefits. For example, they could mitigate neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs), which is critical in the context of neurodegenerative diseases .

Case Studies

- Dopamine Receptor Agonism : A study on related compounds indicated that modifications to the molecular structure could enhance selectivity for D3 receptors while minimizing activity at D2 receptors. This specificity is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease .

- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of similar sulfonate compounds. These investigations reveal varying degrees of cytotoxicity depending on the concentration and exposure duration, emphasizing the need for careful dosage regulation in therapeutic applications .

Data Tables

| Compound | Dopamine Receptor Activity | Neuroprotective Potential | Toxicity Level |

|---|---|---|---|

| Iloperidone | D2R/D3R antagonist | Moderate | Low |

| 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate | Potential agonist/antagonist | High (preliminary) | Moderate |

科学的研究の応用

Preliminary studies indicate that compounds structurally similar to 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate may exhibit interesting biological activities. These activities include:

- Enzyme Inhibition : The compound may interact with various enzymes involved in cellular signaling pathways, potentially leading to therapeutic effects against diseases where these enzymes are dysregulated.

- Receptor Binding : The presence of the methoxy group could enhance lipophilicity, facilitating membrane permeability and interaction with biological receptors.

Table 1: Potential Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Interaction with enzymes affecting metabolic pathways |

| Receptor Binding | Potential modulation of receptor activity involved in signaling pathways |

| Cytotoxicity | Preliminary studies suggest possible cytotoxic effects on certain cell lines |

Case Studies and Research Findings

Research has focused on evaluating the safety and efficacy of compounds like 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate through various methodologies:

- In Vitro Studies : Assessing the compound's effects on human cell lines to determine cytotoxicity and biological activity.

- High-Throughput Screening : Utilizing advanced screening techniques to identify potential therapeutic targets and mechanisms of action.

- Physiologically Based Kinetic Modeling : Integrating computational models to predict systemic exposure levels and assess safety margins based on consumer-relevant scenarios .

Table 2: Summary of Case Study Findings

| Study Type | Findings |

|---|---|

| In Vitro Cell Line Studies | Demonstrated potential cytotoxic effects; specific activity against selected enzymes |

| High-Throughput Screening | Identified multiple biological targets; potential for drug development applications |

| Kinetic Modeling | Provided insights into exposure levels; established safety margins for consumer products |

類似化合物との比較

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-(4-Acetyl-2-methoxyphenoxy)propyl acetate

- Structure : Replaces the tosylate group with an acetate ester.

- Reactivity : The acetate group is less reactive as a leaving group compared to tosylate, reducing its utility in SN2 reactions. However, it may exhibit better stability under acidic conditions.

- Applications : Primarily used in esterification reactions or as a protected intermediate in multistep syntheses .

(b) 3-(4-Acetyl-2-methoxyphenoxy)propyl chloride

- Structure : Substitutes the tosylate with a chloride group.

- Reactivity : Chloride is a weaker leaving group than tosylate, necessitating harsher reaction conditions (e.g., polar aprotic solvents, elevated temperatures) for nucleophilic substitutions.

- Synthetic Utility : Less commonly used in industrial settings due to lower efficiency in displacement reactions .

(c) Propane-1,3-diyl bis(4-methylbenzenesulfonate)

Alkyl Chain Modifications

(a) Ethyl 4-methylbenzenesulfonate

- Structure : Shorter ethyl chain instead of propyl.

- Reactivity : Reduced steric hindrance facilitates faster nucleophilic attacks but limits applications in bulky substrate syntheses.

- Yield : Higher yields reported in small-molecule alkylation reactions (e.g., 70–85% in simple SN2 systems) compared to propyl derivatives .

(b) Butyl 4-methylbenzenesulfonate

Aromatic Substitution Patterns

(a) 3-[4-Methoxy-3-(carbamoyl)phenyl]propyl 4-methylbenzenesulfonate

- Structure : Incorporates a carbamoyl group on the aromatic ring.

- Reactivity : The electron-withdrawing carbamoyl group enhances the electrophilicity of the tosylate, accelerating substitution reactions.

- Pharmaceutical Relevance : Used in the synthesis of sigma-2 receptor ligands for cancer therapy .

(b) 3-(6-Hydroxycyclohex-1-en-1-yl)propyl 4-methylbenzenesulfonate

- Structure: Cyclohexenyl ring replaces the acetylated phenolic group.

- Reactivity: The conjugated enol system stabilizes transition states in elimination reactions, favoring β-hydride elimination over substitution.

- Applications : Key intermediate in stereochemical studies of intramolecular rearrangements .

Thermal and Stability Profiles

- Target compound: Limited thermal stability data, but analogous propyl tosylates decompose at ~200°C, releasing SO2 and toluene derivatives .

- Acetate analog : Stable up to 250°C due to stronger C-O bonds in the ester group .

- Bis-tosylate derivatives : Exhibit higher thermal resistance (>300°C), attributed to cross-linked sulfonate networks .

準備方法

Phenolic Core Functionalization

The acetyl and methoxy groups are introduced early to ensure regioselectivity. A representative protocol involves:

-

Methylation : Treatment of 4-hydroxyacetophenone with methyl iodide in the presence of K₂CO₃ in acetone (yield: 92–95%).

-

Acetylation : Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane at 0–5°C.

Critical parameters:

Propyl Linker Installation

The propyl spacer connects the phenolic core to the tosyl group via an ether bond. Two predominant methods exist:

Nucleophilic Substitution

Reaction of 4-acetyl-2-methoxyphenol with 3-bromopropanol under basic conditions:

Conditions :

Mitsunobu Reaction

For sterically hindered phenols, Mitsunobu coupling using DIAD and PPh₃ improves yields:

Conditions :

Tosylation of the Terminal Alcohol

Conversion of 3-(4-acetyl-2-methoxyphenoxy)propanol to the final sulfonate involves tosyl chloride activation:

Standard Tosylation Protocol

-

Tosyl chloride (1.5 equiv)

-

Base: Triethylamine (2.0 equiv)

-

Catalyst: DMAP (0.1 equiv)

-

Solvent: Dichloromethane (0.5 M)

-

Temperature: 0°C → RT, 12 h

-

Yield: 82–87%

Optimization Insights :

Industrial-Scale Process Considerations

Solvent Selection

| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 0.15 | 85 | 98.2 |

| THF | 0.09 | 78 | 95.4 |

| Acetone | 0.04 | 65 | 91.1 |

Data adapted from batch records in and. DCM provides optimal polarity for both phenolic and tosyl chloride solubility.

Workup and Purification

-

Extraction : Ethyl acetate/water partitioning (3:1 v/v) recovers >99% product.

-

Crystallization : Hexane/ethyl acetate (9:1) yields 95–97% pure product.

Analytical Characterization

Spectroscopic Data

-

δ 7.80 (d, J=8.2 Hz, 2H, ArH)

-

δ 7.35 (d, J=8.0 Hz, 2H, ArH)

-

δ 6.65 (s, 1H, ArH)

-

δ 4.20 (t, J=6.4 Hz, 2H, OCH₂)

-

δ 2.45 (s, 3H, CH₃CO)

-

Calculated for C₁₉H₂₂O₆S: 378.1198

-

Found: 378.1201

Purity Assessment

| Method | Column | Purity (%) |

|---|---|---|

| HPLC-UV | C18, 250 × 4.6 mm | 99.2 |

| GC-MS | DB-5MS, 30 m | 98.7 |

Data from QC protocols in and.

Comparative Analysis of Synthetic Routes

| Method | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Nucleophilic + Tosyl | 68 | 98.2 | 12.40 |

| Mitsunobu + Tosyl | 75 | 99.1 | 18.70 |

The nucleophilic route offers better cost-efficiency for large-scale production, while Mitsunobu excels in small-scale API synthesis .

Q & A

Q. What synthetic routes are recommended for 3-(4-Acetyl-2-methoxyphenoxy)propyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1: Start with the sulfonation of 4-methylbenzenesulfonyl chloride, analogous to methods described for (4-methylphenyl)methanesulfonyl chloride synthesis (reaction with amines or alcohols under controlled pH) .

- Step 2: Couple the sulfonate intermediate with 4-acetyl-2-methoxyphenol via a propyl linker. Use nucleophilic substitution (e.g., Mitsunobu reaction) or esterification, optimizing temperature (60–80°C) and catalysts (e.g., DMAP).

- Step 3: Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Monitor purity via HPLC with a C18 column and UV detection (λ = 254 nm) .

- Optimization: Vary solvent polarity (e.g., DMF vs. THF) and reaction time to maximize yield (>85%) and minimize byproducts (e.g., unreacted phenol).

Q. Which analytical techniques are most effective for characterizing structural integrity, and how should data be interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the propyl linker (δ 1.8–2.2 ppm for CH groups) and acetyl/methoxy substituents (δ 2.5 ppm for acetyl; δ 3.8 ppm for methoxy). Compare with crystal structure data from related sulfonate esters .

- Mass Spectrometry (MS): Employ ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+Na]). Fragmentation patterns should align with the cleavage of the sulfonate ester bond.

- High-Performance Liquid Chromatography (HPLC): Use a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6) for ion-pair chromatography, achieving baseline separation of the target compound from impurities .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, stability) be resolved?

Methodological Answer:

-

Reproducibility Framework: Replicate studies under standardized conditions (e.g., 25°C, pH 7.4 buffer). Use solid-phase extraction (SPE) with HLB cartridges to isolate the compound from complex matrices, as validated for similar sulfonates .

-

Cross-Validation: Compare results across multiple labs using harmonized protocols. For solubility discrepancies, employ shake-flask method with UV quantification vs. nephelometry.

-

Data Table:

Property Method 1 Result Method 2 Result Resolution Strategy Aqueous Solubility 12 mg/L (UV) 8 mg/L (Nephelometry) Validate via HPLC-MS post-extraction Thermal Stability Decomposes at 150°C Stable up to 180°C Conduct TGA-DSC under inert atmosphere

Q. What advanced computational methods predict the compound’s reactivity and environmental fate?

Methodological Answer:

- Density Functional Theory (DFT): Model hydrolysis pathways of the sulfonate ester group in aqueous environments. Calculate activation energies for ester cleavage, correlating with experimental half-lives (e.g., pH-dependent degradation).

- Molecular Dynamics (MD): Simulate interactions with biological membranes (e.g., logP ~3.2) to predict bioavailability. Use software like GROMACS with lipid bilayer models.

- Environmental Persistence: Integrate QSAR models to estimate biodegradation rates, referencing frameworks from pharmaceutical impurity studies .

Q. How can reaction mechanisms for sulfonate ester formation be elucidated using isotopic labeling?

Methodological Answer:

- Isotopic Tracers: Synthesize the compound with O-labeled sulfonate groups. Monitor O incorporation via FT-IR or MS to distinguish between SN1 vs. SN2 mechanisms.

- Kinetic Studies: Conduct time-resolved NMR to track intermediates (e.g., sulfonic acid anhydrides) under varying temperatures. Use Eyring plots to determine activation parameters.

- Reference: Link findings to crystallographic data showing steric effects from the 4-methylbenzene group .

Q. What strategies improve yield in large-scale synthesis while minimizing hazardous byproducts?

Methodological Answer:

- Process Intensification: Optimize continuous-flow reactors for sulfonate coupling, reducing reaction time from hours to minutes. Use in-line IR monitoring for real-time adjustments.

- Green Chemistry: Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME). Catalyze reactions with immobilized enzymes (e.g., lipases) for selective esterification .

- Safety Protocols: Implement silanized glassware to prevent adsorption losses and ensure ventilation for volatile intermediates (e.g., sulfonyl chlorides) .

Q. How can researchers validate analytical methods for detecting trace amounts in environmental samples?

Methodological Answer:

- Sample Preparation: Spike wastewater matrices with the compound and extract using SPE-HLB cartridges. Validate recovery rates (>90%) via LC-MS/MS with deuterated internal standards (e.g., BP-3-d5) .

- Limit of Detection (LOD): Achieve LOD <1 ng/L using high-resolution orbitrap MS. Cross-check with ELISA kits for cost-effective screening.

- Matrix Effects: Test river water vs. sludge samples, noting ion suppression in ESI-MS due to dissolved organic matter. Mitigate via dilution or post-column infusion .

Q. What crystallographic insights reveal structure-activity relationships for this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Determine bond lengths and angles (e.g., S–O distances ~1.43 Å), highlighting steric hindrance from the 4-methyl group. Compare with analogs like 4-Allyl-2-methoxyphenyl 3,4-dichlorobenzenesulfonate .

- Thermal Analysis: Correlate melting point (mp) with crystal packing efficiency. For example, a higher mp (~120°C) indicates strong van der Waals interactions between aromatic rings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。